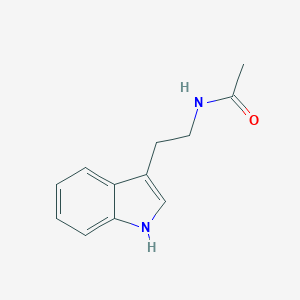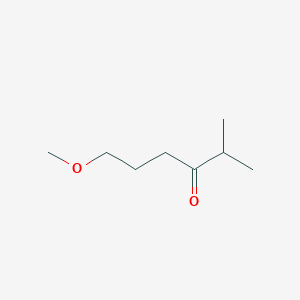
6-Methoxy-2-methyl-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3-hexanone, also known as MMH, is a colorless liquid with a fruity odor. It is a ketone compound that is commonly used in the fragrance and flavor industry. The compound is synthesized through a multi-step process that involves the reaction of 2-methyl-3-pentanone with methanol in the presence of a catalyst. The resulting product is then purified through distillation.
Mechanism Of Action
The mechanism of action of 6-Methoxy-2-methyl-3-hexanone is not well understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitters in the brain, and is thought to play a role in anxiety and other mood disorders.
Biochemical And Physiological Effects
6-Methoxy-2-methyl-3-hexanone has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to have sedative and anxiolytic effects, and has been used as a model compound for the study of anxiety and depression. 6-Methoxy-2-methyl-3-hexanone has also been shown to have anticonvulsant and antinociceptive effects, and has been studied for its potential use in the treatment of epilepsy and chronic pain.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Methoxy-2-methyl-3-hexanone in lab experiments include its high purity and yield, as well as its well-characterized chemical properties. However, the compound is relatively expensive and may not be readily available in some regions. In addition, the mechanism of action of 6-Methoxy-2-methyl-3-hexanone is not well understood, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 6-Methoxy-2-methyl-3-hexanone. One area of interest is the development of new synthetic methods for the compound, with the goal of increasing yield and reducing costs. Another area of interest is the study of the compound's potential use in the treatment of anxiety and other mood disorders. Finally, there is ongoing research into the potential use of 6-Methoxy-2-methyl-3-hexanone as a biofuel, with the goal of developing more sustainable and environmentally friendly energy sources.
Synthesis Methods
The synthesis of 6-Methoxy-2-methyl-3-hexanone involves several steps, including the reaction of 2-methyl-3-pentanone with methanol in the presence of a catalyst. The reaction takes place under reflux conditions and is followed by a purification step using distillation. The yield of 6-Methoxy-2-methyl-3-hexanone is typically high, with a purity of over 95%.
Scientific Research Applications
6-Methoxy-2-methyl-3-hexanone has been extensively studied for its potential use in the fragrance and flavor industry. The compound is commonly used as a flavoring agent in food products, and as a fragrance component in perfumes and cosmetics. 6-Methoxy-2-methyl-3-hexanone has also been studied for its potential use as a biofuel, due to its high energy density and low toxicity.
properties
CAS RN |
17429-05-9 |
|---|---|
Product Name |
6-Methoxy-2-methyl-3-hexanone |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-methoxy-2-methylhexan-3-one |
InChI |
InChI=1S/C8H16O2/c1-7(2)8(9)5-4-6-10-3/h7H,4-6H2,1-3H3 |
InChI Key |
DKSVJNVVHZQCEX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)CCCOC |
Canonical SMILES |
CC(C)C(=O)CCCOC |
Other CAS RN |
17429-05-9 |
synonyms |
6-Methoxy-2-methyl-3-hexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



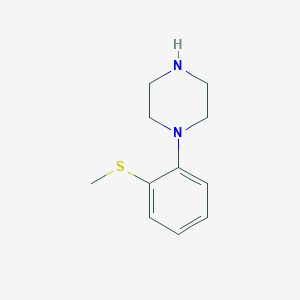
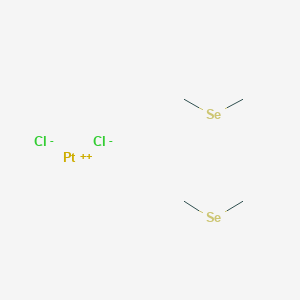
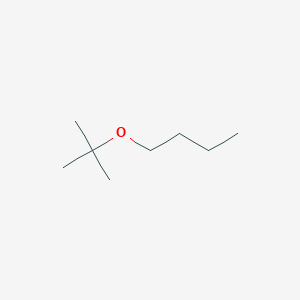
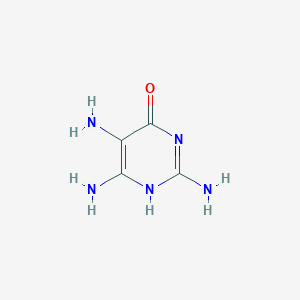
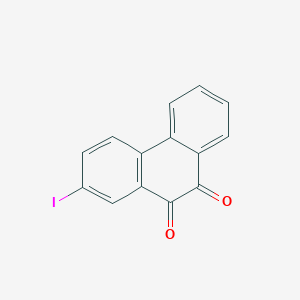
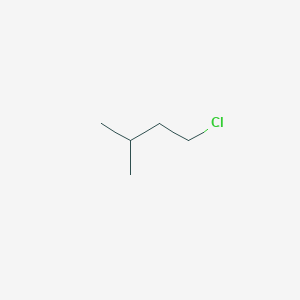
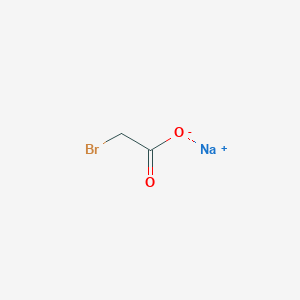
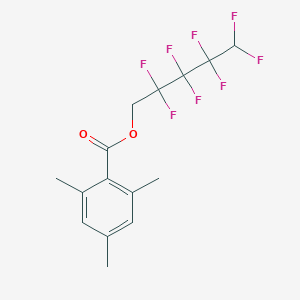

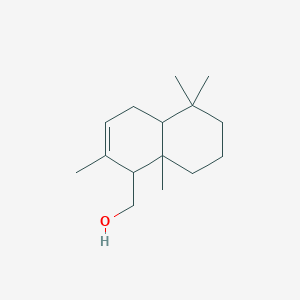
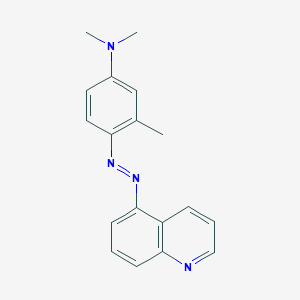

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
